
(1-Etil-pirrolidin-2-ilmetil)-(4-metoxibencil)-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine is an organic compound that features a pyrrolidine ring substituted with an ethyl group and a methoxybenzylamine moiety
Aplicaciones Científicas De Investigación
(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of amine derivatives on biological systems.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Substitution with Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Methoxybenzylamine Moiety: The final step involves the nucleophilic substitution reaction where the methoxybenzylamine is attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production of (1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N-[[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-2-methoxy-5-(methylsulphonyl)benzamide: This compound shares a similar pyrrolidine structure but differs in the substituents on the benzylamine moiety.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine core and exhibit different pharmacological activities.
N-Methyl-2-pyrrolidinone: This compound has a similar pyrrolidine ring but lacks the benzylamine moiety.
Uniqueness
(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine is unique due to its specific combination of a pyrrolidine ring with an ethyl group and a methoxybenzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-17-10-4-5-14(17)12-16-11-13-6-8-15(18-2)9-7-13/h6-9,14,16H,3-5,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWOBTHTAMVEAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)
![4-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471255.png)
![6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471257.png)
amine](/img/structure/B471262.png)
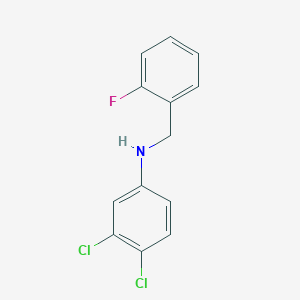

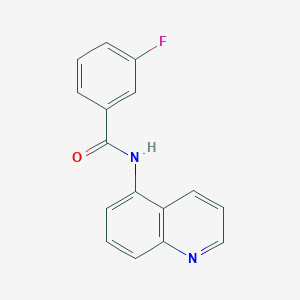
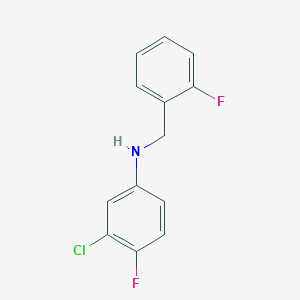
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)
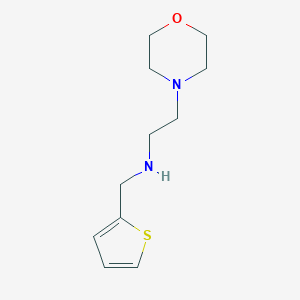
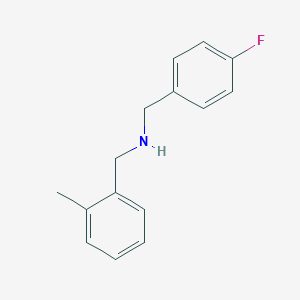
![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)
